Q94 (hydrochloride hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

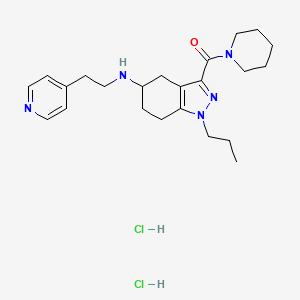

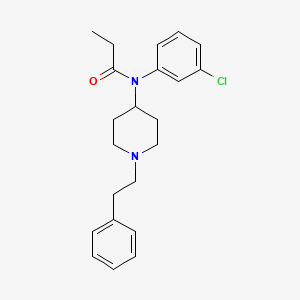

Le chlorhydrate de Q94 (hydrate) est un composé chimique connu pour son rôle d'antagoniste biaisé de la signalisation Gαq du récepteur 1 activé par la protéase (PAR1). Ce composé a suscité l'attention de la recherche scientifique en raison de sa capacité à inhiber la mobilisation du calcium intracellulaire induite par la thrombine ou un peptide activateur du PAR1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

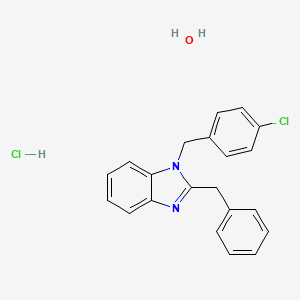

La synthèse du chlorhydrate de Q94 (hydrate) implique la réaction du 1-[(4-chlorophényl)méthyl]-2-(phénylméthyl)-1H-benzimidazole avec l'acide chlorhydrique en présence d'eau pour former le chlorhydrate hydraté. Les conditions de réaction nécessitent généralement des températures contrôlées et des solvants spécifiques pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle du chlorhydrate de Q94 (hydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Des mesures de contrôle qualité sont mises en œuvre pour garantir que le composé répond aux normes de pureté requises.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Q94 (hydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogènes et les nucléophiles. Les conditions impliquent souvent des solvants comme le diméthylsulfoxyde (DMSO) et des températures contrôlées.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions anhydres.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés benzimidazoliques substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur le composé.

Applications de la recherche scientifique

Le chlorhydrate de Q94 (hydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Investigué pour son rôle dans la modulation des voies de signalisation intracellulaire, en particulier celles impliquant la mobilisation du calcium.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la recherche sur la découverte de médicaments.

Mécanisme d'action

Le chlorhydrate de Q94 (hydrate) exerce ses effets en antagonisant le récepteur 1 activé par la protéase (PAR1). Il inhibe le couplage du PAR1 aux protéines Gαq, empêchant ainsi l'activation des voies de signalisation en aval qui conduisent à la mobilisation du calcium intracellulaire. Ce mécanisme est particulièrement pertinent dans le contexte de la signalisation induite par la thrombine .

Applications De Recherche Scientifique

Q94 (hydrochloride hydrate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Investigated for its role in modulating intracellular signaling pathways, particularly those involving calcium mobilization.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.

Mécanisme D'action

Q94 (hydrochloride hydrate) exerts its effects by antagonizing proteinase-activated receptor 1 (PAR1). It inhibits the coupling of PAR1 to Gαq proteins, thereby preventing the activation of downstream signaling pathways that lead to intracellular calcium mobilization. This mechanism is particularly relevant in the context of thrombin-induced signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

SCH 79797 : Un autre antagoniste du PAR1 avec un biais de signalisation différent.

Vorapaxar : Un antagoniste du PAR1 approuvé en clinique utilisé dans la prévention des événements cardiovasculaires thrombotiques.

Atopaxar : Un antagoniste du PAR1 étudié pour son potentiel dans le traitement des maladies cardiovasculaires.

Unicité du chlorhydrate de Q94 (hydrate)

Le chlorhydrate de Q94 (hydrate) est unique en raison de son biais de signalisation Gαq, qui lui permet d'inhiber sélectivement des voies spécifiques activées par le PAR1. Cette inhibition sélective peut conduire à moins d'effets secondaires et à des effets thérapeutiques plus ciblés par rapport aux autres antagonistes du PAR1 .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Propriétés

Formule moléculaire |

C21H20Cl2N2O |

|---|---|

Poids moléculaire |

387.3 g/mol |

Nom IUPAC |

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrate;hydrochloride |

InChI |

InChI=1S/C21H17ClN2.ClH.H2O/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;;/h1-13H,14-15H2;1H;1H2 |

Clé InChI |

FOPYUSPZJBXRMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)

![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)

![1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821371.png)